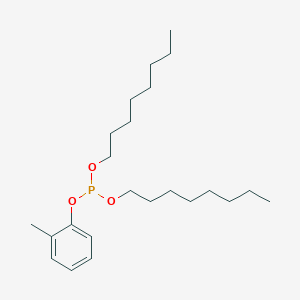
2-Methylphenyl dioctyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl dioctyl phosphite is an organophosphorus compound widely recognized for its applications in various industrial and scientific fields. This compound is characterized by the presence of a phosphite group bonded to a 2-methylphenyl ring and two octyl groups. Its unique structure imparts specific chemical properties that make it valuable in numerous applications, particularly as an antioxidant and stabilizer in polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl dioctyl phosphite typically involves the reaction of 2-methylphenol with dioctyl phosphite. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include phosphorus trichloride and alcohols, which react to form the phosphite ester.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for efficient and consistent production, minimizing the reaction time and optimizing the yield. The use of continuous flow reactors also enhances the safety and environmental aspects of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylphenyl dioctyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphite group, which can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or oxygen, leading to the formation of phosphates.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of halogenating agents, resulting in the replacement of the phosphite group with other functional groups.
Major Products: The major products formed from these reactions include various phosphates, phosphonates, and substituted phosphites, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methylphenyl dioctyl phosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry, preventing the degradation of polymers during processing and extending their lifespan.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: In addition to its use in polymer chemistry, this compound is employed in the production of lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methylphenyl dioctyl phosphite primarily involves its antioxidant properties. The compound can scavenge free radicals and decompose hydroperoxides, thereby preventing oxidative degradation of materials. This action is facilitated by the phosphite group, which can donate electrons to neutralize reactive oxygen species. Additionally, the compound can interact with metal ions, forming stable complexes that inhibit catalytic oxidation processes.
Vergleich Mit ähnlichen Verbindungen
- Triphenyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Trioctyl phosphite
Comparison: Compared to these similar compounds, 2-methylphenyl dioctyl phosphite offers unique advantages due to its specific structure. The presence of the 2-methylphenyl ring and dioctyl groups enhances its solubility in organic solvents and improves its compatibility with various polymer matrices. Additionally, its antioxidant properties are more pronounced, making it a preferred choice in applications requiring high oxidative stability.
Eigenschaften
CAS-Nummer |
57913-10-7 |
|---|---|
Molekularformel |
C23H41O3P |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(2-methylphenyl) dioctyl phosphite |
InChI |
InChI=1S/C23H41O3P/c1-4-6-8-10-12-16-20-24-27(25-21-17-13-11-9-7-5-2)26-23-19-15-14-18-22(23)3/h14-15,18-19H,4-13,16-17,20-21H2,1-3H3 |
InChI-Schlüssel |
DICORDSUTKBLIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(OCCCCCCCC)OC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
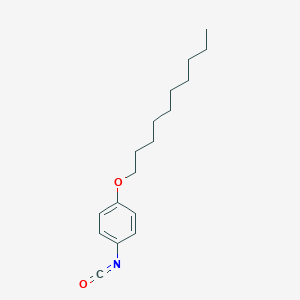
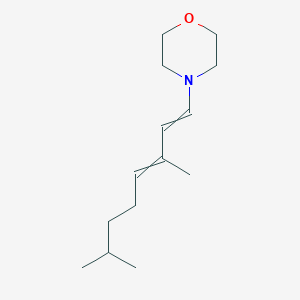
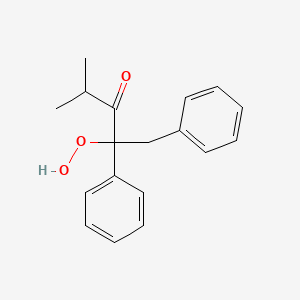
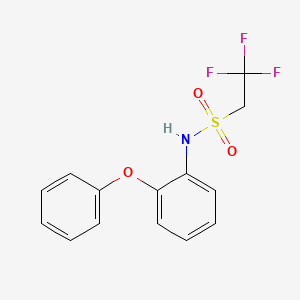
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
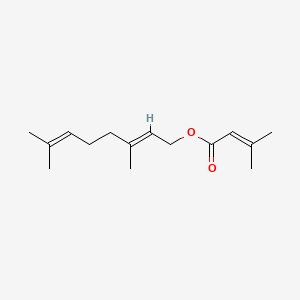


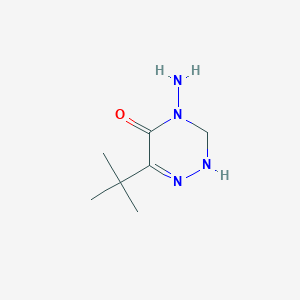

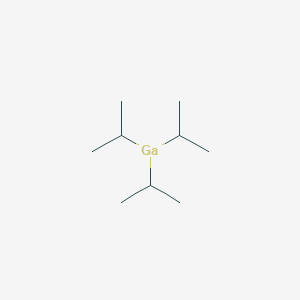
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
